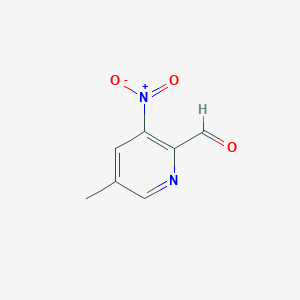

5-Methyl-3-nitropyridine-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-3-nitropyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c1-5-2-7(9(11)12)6(4-10)8-3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGAPSKIYPBWIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501269115 | |

| Record name | 5-Methyl-3-nitro-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52381-07-4 | |

| Record name | 5-Methyl-3-nitro-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52381-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-3-nitro-2-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501269115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Compound Index

Advanced Synthetic Transformations for Nitropyridine Derivatization

The presence of a nitro group significantly influences the reactivity of the pyridine ring, primarily by acting as a strong electron-withdrawing group. This electronic feature deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution (SNAr) type reactions. nih.govresearchgate.net This activation enables a variety of advanced synthetic transformations, allowing for the introduction of diverse functionalities onto the nitropyridine scaffold. Key methodologies include the Vicarious Nucleophilic Substitution (VNS) and the Oxidative Nucleophilic Substitution of Hydrogen (SNH), which provide powerful routes for C-H functionalization.

Vicarious Nucleophilic Substitution (VNS) Methodologies

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds, including nitropyridines. illinois.edu This reaction allows for the formal substitution of a hydrogen atom by a nucleophile. The key feature of VNS is the use of a carbanion that possesses a leaving group at the nucleophilic carbon center. illinois.edu

The general mechanism proceeds in two main steps:

Addition: A carbanion stabilized by an electron-withdrawing group and bearing a leaving group (e.g., halogen, PhO-, PhS-) adds to the electron-deficient nitropyridine ring, typically at a position ortho or para to the nitro group, forming a σ-adduct (a Meisenheimer-type complex).

Elimination: A base induces the β-elimination of the leaving group from the adduct, leading to the rearomatization of the ring and the formation of the substituted product.

VNS has been successfully applied for the alkylation and amination of nitropyridines. For instance, electrophilic nitropyridines react with sulfonyl-stabilized carbanions to afford C-H alkylation products. The reaction is highly regioselective; 4-substituted nitroarenes typically yield a single product from substitution ortho to the nitro group, while 2- and 3-substituted nitroarenes can produce mixtures of isomers. illinois.edu VNS has also been employed for the selective amination of 3-nitropyridines at the 6-position using reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole.

Table 1: Examples of Vicarious Nucleophilic Substitution (VNS) on Nitropyridines

| Nitropyridine Substrate | Nucleophile/Reagent | Position of Substitution | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Nitropyridine (B142982) | Chloromethyl phenyl sulfone | 4 | 4-(Phenylsulfonylmethyl)-3-nitropyridine | - | illinois.edu |

| 3-Methyl-5-nitropyridine | Hydroxylamine / KOH | 2 | 2-Amino-3-methyl-5-nitropyridine | Good | |

| 5-Phenyl-3-nitropyridine | 4-Amino-1,2,4-triazole / t-BuOK | 2 | 2-Amino-5-phenyl-3-nitropyridine | Good | |

| 3-Nitropyridine | t-Butyl bromoacetate (B1195939) / t-BuOK | 4 | t-Butyl (3-nitropyridin-4-yl)acetate | 78% | |

| 2-Chloro-3-nitropyridine | Ethyl phenyl sulfone / t-BuOK | 4 | 2-Chloro-4-(1-phenylethyl)-3-nitropyridine | 85% |

Solid-Phase Organic Synthesis (SPOS) Strategies

Solid-Phase Organic Synthesis (SPOS) offers a powerful platform for the generation of chemical libraries by anchoring substrates to a polymer support, performing chemical transformations, and then cleaving the final product from the support. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound intermediate.

While the direct derivatization of a pre-formed nitropyridine on a solid support is not widely documented in the provided sources, a relevant strategy involves the de novo construction of the pyridine ring on a solid support. One such method utilizes a polymer-supported amino acid, such as methyl glutamate, as a starting point for the synthesis of tetrasubstituted pyridines. In this approach, the amino acid is immobilized on a resin and subjected to a series of reactions, including a Truce–Smiles rearrangement of a 4-nitrobenzenesulfonamide (B188996) derivative, to build the pyridine scaffold.

The general workflow involves:

Immobilization: The starting material (e.g., an amino acid) is attached to the solid support.

On-Resin Reactions: A sequence of chemical transformations is carried out on the resin-bound substrate to construct the desired heterocyclic ring.

Cleavage: The final, multi-substituted pyridine product is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

This solid-phase methodology allows for the synthesis of complex pyridine structures under mild reaction conditions and facilitates the creation of diverse molecular scaffolds for further investigation.

Transformations at the Carbaldehyde Moiety

The aldehyde functional group at the C-2 position of the pyridine ring is a primary site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Condensation Reactions for Imine and Hydrazone Formation

The carbaldehyde moiety readily undergoes condensation reactions with primary amines and hydrazines. The reaction between an aldehyde and a primary amine is a reversible process that forms an imine (also known as a Schiff base) through a hemiaminal intermediate. nih.govmdpi.com Similarly, reaction with hydrazines yields hydrazones. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen double bonds. nih.gov

The presence of the electron-withdrawing nitro group on the pyridine ring can influence the properties of the resulting products. For instance, in related N-acylhydrazones, an electron-withdrawing nitro substituent can increase the strength of intramolecular hydrogen bonds and affect the basicity of the azomethine nitrogen atom. beilstein-journals.org

Synthesis of Thiosemicarbazone Derivatives

A significant application of the aldehyde functionality in pyridine-2-carbaldehyde derivatives is the synthesis of thiosemicarbazones. This is achieved through a condensation reaction with thiosemicarbazide (B42300), typically conducted in a solvent like ethanol. nih.govchemmethod.com Thiosemicarbazones derived from α-(N)-heterocyclic aldehydes have attracted considerable interest due to their wide range of pharmacological activities. nih.gov The reaction involves the nucleophilic attack of the primary amino group of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the thiosemicarbazone. chemmethod.com A series of pyridine-2-carboxaldehyde thiosemicarbazone derivatives have been synthesized by condensing the corresponding aldehydes with thiosemicarbazide. nih.gov

| Reactant A | Reactant B | Product | Reaction Type |

|---|---|---|---|

| This compound | Thiosemicarbazide | This compound thiosemicarbazone | Condensation/Dehydration |

Selective Reduction and Oxidation of the Aldehyde Group

The aldehyde group is susceptible to both reduction and oxidation, although the presence of the nitro group necessitates careful selection of reagents to ensure chemoselectivity.

Selective Reduction : The aldehyde can be reduced to a primary alcohol (hydroxymethyl group). However, this transformation is challenging in the presence of a nitro group, as many common reducing agents would also reduce the nitro functionality. sci-hub.st Achieving selectivity would require mild, specific reagents that preferentially react with the aldehyde over the aromatic nitro group.

Selective Oxidation : The aldehyde group can be oxidized to a carboxylic acid. smolecule.com This transformation is a common reaction for aldehydes. Methods like the Kornblum oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) as the oxidant, have been employed for the oxidation of methyl groups on pyridyl heteroarenes to aldehydes, demonstrating that oxidation on such rings is feasible. osti.gov Site-selective electrochemical oxidation has also been used to convert methylarenes to aromatic acetals, indicating the potential for electrosynthesis in modifying such functional groups. nih.gov

| Transformation | Initial Functional Group | Final Functional Group | General Reagent Type | Challenge |

|---|---|---|---|---|

| Reduction | Aldehyde (-CHO) | Alcohol (-CH₂OH) | Mild Reducing Agent | Avoiding reduction of the nitro group |

| Oxidation | Aldehyde (-CHO) | Carboxylic Acid (-COOH) | Mild Oxidizing Agent | Avoiding degradation of the electron-deficient ring |

Reactivity of the Nitro Group

The nitro group at the C-3 position is a key determinant of the molecule's electronic properties and reactivity, serving as both a site for transformation and a powerful ring activator for certain reaction types.

Reduction to Amino Pyridines and Subsequent Coupling Reactions

The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. sci-hub.st This conversion of this compound yields 3-amino-5-methylpyridine-2-carbaldehyde. A variety of methods are available for this reduction, with catalytic hydrogenation being a common choice. sci-hub.storganic-chemistry.org

Common Reduction Methods:

Catalytic Hydrogenation: This method often employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas. nih.gov It is highly efficient, but care must be taken to ensure chemoselectivity, as other functional groups like aldehydes can also be reduced under these conditions. sci-hub.st

Transfer Hydrogenation: Reagents like formic acid in the presence of an iron catalyst or other hydrogen donors can be used for a base-free transfer hydrogenation, which can offer good functional group tolerance. organic-chemistry.org

Metal/Acid Systems: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are also effective. The Fe/CaCl₂ system is noted for its ability to reduce nitroarenes in the presence of sensitive functional groups. organic-chemistry.org

The resulting product, an aminopyridine, is a valuable synthetic precursor. The amino group can participate in various subsequent coupling reactions. For example, after conversion to a diazonium salt, it can undergo Sandmeyer-type reactions. Furthermore, aminopyridines are key building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with arylboronic acids, to form new carbon-carbon bonds. mdpi.com They can also be used in multicomponent reactions to synthesize fused heterocyclic systems like imidazopyridines. beilstein-journals.org

Influence of the Nitro Group on Ring Activation and Deactivation

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups used in organic synthesis. nih.govassets-servd.host Its presence on the pyridine ring has a profound influence on the ring's reactivity.

Deactivation for Electrophilic Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards electrophilic attack. nih.govmasterorganicchemistry.com By withdrawing electron density through both inductive and resonance effects, it reduces the nucleophilicity of the pyridine ring, making reactions with electrophiles significantly more difficult. nih.gov

Activation for Nucleophilic Aromatic Substitution (SNAr): Conversely, the strong electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, activates the ring for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The nitro group can effectively stabilize the negative charge in the Meisenheimer complex intermediate that forms upon nucleophilic attack. acs.org This activation is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group activates the C-2, C-4, and C-6 positions for potential attack by strong nucleophiles. Studies on related 3-nitropyridines have shown they readily react with various nucleophiles, sometimes leading to the substitution of the non-activated nitro group itself. researchgate.netmdpi.com

Pyridine Ring Functionalization and Coupling Reactions

The functionalization of the pyridine ring of this compound and its derivatives is dominated by reactions that leverage the electron-poor character of the heterocycle. These include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and cycloaddition processes. Such transformations allow for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's properties.

Nucleophilic Aromatic Substitution (SNAr) on Activated Halopyridines

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of electron-deficient pyridines. chemrxiv.orgyoutube.com For a molecule like this compound, SNAr reactions are typically performed on a precursor bearing a good leaving group, such as a halogen, at an activated position. A key intermediate for this purpose is 2-chloro-5-methyl-3-nitropyridine (B188117). nih.govsigmaaldrich.com The presence of the nitro group and the pyridine nitrogen atom strongly activates the C2 position towards nucleophilic attack.

The reaction proceeds via the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group to restore aromaticity. nih.gov A wide range of nucleophiles, particularly amines and thiols, can be employed. chemrxiv.orgchemrxiv.org

Interestingly, studies on related 3-nitropyridine systems have shown that the nitro group itself can act as a leaving group. In research on 3-nitro-5-halopyridines, the 3-NO2 group was found to be more susceptible to substitution by sulfur nucleophiles than the halogen atom at the C5 position. nih.gov Similarly, in reactions of 2-methyl-3,5-dinitropyridine (B14619359) with thiolate anions, substitution of the 3-nitro group is often preferred. mdpi.comresearchgate.net This highlights the complex regioselectivity in SNAr reactions on polynitrated pyridines, where the outcome can be influenced by the nature of the nucleophile and the specific substitution pattern of the pyridine ring. For a hypothetical 2-chloro-5-methyl-3-nitropyridine precursor, a competition between the displacement of the C2-chloro group and the C3-nitro group would be anticipated, depending on the reaction conditions and the nucleophile used.

| Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Methyl-3,5-dinitropyridine | Thiolate anions | Base, heat | 3-Thioether-5-nitro-2-methylpyridine (major) | mdpi.comresearchgate.net |

| 2-Halopyridinium ketene (B1206846) hemiaminals | Thiols/Thiolates | Room temperature | 2-Thiopyridiniums | chemrxiv.orgchemrxiv.org |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride, Amines, Thiols | Various | 3-Substituted-pyridine-4-carboxylate | researchgate.net |

| 2-Chloro-5-nitropyrimidine | Primary amines | Aqueous media | 2-Amino-5-nitropyrimidine | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely applicable to functionalized halopyridines. mdpi.com Starting from a precursor such as 2-bromo- or 2-chloro-5-methyl-3-nitropyridine, Suzuki and Sonogashira couplings can be used to introduce aryl/vinyl and alkynyl groups, respectively, at the C2 position.

The Suzuki-Miyaura coupling involves the reaction of the halopyridine with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com Research on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using a Pd(PPh₃)₄ catalyst has demonstrated the feasibility of forming C-C bonds on a similar pyridine framework. mdpi.comresearchgate.net The electron-withdrawing nitro group on the target scaffold would further facilitate the initial oxidative addition step of the catalytic cycle.

The Sonogashira coupling pairs the halopyridine with a terminal alkyne, utilizing a palladium catalyst, often with a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to 2-alkynylpyridines. Studies on the Sonogashira reaction of 2-bromo-5-nitropyridine (B18158) with terminal acetylenes have shown that substituted 5-nitro-2-ethynylpyridines can be synthesized efficiently. researchgate.net These products are valuable intermediates that can undergo further transformations. Copper-free Sonogashira protocols have also been developed to avoid issues related to copper co-catalysts. nih.gov

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | mdpi.com |

| Sonogashira | 2-Bromo-5-nitropyridine | Terminal acetylenes | Pd catalyst, Cu(I) co-catalyst | 2-Alkynyl-5-nitropyridine | researchgate.net |

| C,N-Coupling | 3-Halo-2-aminopyridines | Primary/Secondary amines | Pd-precatalysts (RuPhos, BrettPhos) | N(3)-substituted-2,3-diaminopyridine | nih.gov |

Cycloaddition Reactions and Annulation Processes

The electron-deficient double bonds within the 3-nitropyridine ring system can participate as 2π components in cycloaddition reactions, leading to the formation of fused heterocyclic structures. This dearomatization-annulation strategy provides access to saturated, polycyclic scaffolds that are otherwise difficult to synthesize.

A notable example is the 1,3-dipolar cycloaddition of 2-substituted 5-R-3-nitropyridines with N-methyl azomethine ylide. This reaction has been studied on substrates such as 2-(benzylthio)-5-methyl-3-nitropyridine, which is structurally very similar to the target aldehyde. The reaction proceeds via a [3+2]-cycloaddition across the C4-C5 or C5-C6 double bond of the pyridine ring, leading to the synthesis of novel pyrrolidine (B122466) and pyrroline (B1223166) derivatives fused to the pyridine core.

Another mode of reactivity is demonstrated by the Diels-Alder reaction of nitropyridones. 5-Nitro-2-pyridones can react as dienes with dienophiles like 2,3-dimethyl-1,3-butadiene. The cycloaddition occurs across the C5 and C6 positions, and subsequent elimination of nitrous acid leads to the formation of quinolone derivatives. nih.gov This showcases the versatility of the nitropyridine scaffold in participating in [4+2] cycloadditions to build fused six-membered rings. nih.gov

| Substrate Type | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Substituted-5-methyl-3-nitropyridine | N-methyl azomethine ylide | [3+2] 1,3-Dipolar Cycloaddition | Fused Pyrroline/Pyrrolidine | (inferred from related studies) |

| 5-Nitro-2-pyridones | 2,3-Dimethyl-1,3-butadiene | [4+2] Diels-Alder Cycloaddition | Quinolones | nih.gov |

| 1-Substituted nitropyridones | Ethyl isocyanoacetate | Nucleophilic addition/cyclization | Pyrrolopyridine derivatives | nih.gov |

Remote Functionalization Strategies

While functionalization adjacent to the activating groups is common, strategies for remote functionalization are of increasing interest for accessing novel derivatives. In the context of this compound, the C5-methyl group represents a key site for such transformations. The acidity of the methyl group's protons is enhanced by the electron-withdrawing nature of the nitropyridine ring, allowing it to participate in condensation reactions.

Research has shown that 2-methyl-3-nitropyridines can react with various aromatic aldehydes in the presence of a catalytic amount of piperidine. mdpi.comresearchgate.net This condensation reaction proceeds via deprotonation of the methyl group to form a nucleophilic intermediate that attacks the aldehyde, ultimately yielding 2-styryl-3-nitropyridines after dehydration. This transformation serves as a metal-free alternative to the Heck reaction for generating vinyl-substituted pyridines. mdpi.com

Furthermore, the methyl group can be directly oxidized. For instance, the oxidation of 2-methyl-3-nitropyridines to the corresponding pyridine-2-carboxylic acids can be achieved, which could then be converted to the target carbaldehyde. nih.gov The oxidation of a methyl group on a related nitropyridine has also been reported using reagents like selenium dioxide. These reactions demonstrate that the "remote" methyl group is a viable handle for further derivatization, expanding the synthetic possibilities beyond direct substitutions on the pyridine ring. The broader field of transition-metal-catalyzed C-H activation is also a powerful modern tool for achieving site-selective functionalization at positions that are traditionally difficult to access on pyridine rings. nih.govresearchgate.netrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloro-5-methyl-3-nitropyridine |

| 2-Bromo-5-methyl-3-nitropyridine |

| 2-Methyl-3,5-dinitropyridine |

| Methyl 3-nitropyridine-4-carboxylate |

| 2-Chloro-5-nitropyrimidine |

| 5-Bromo-2-methylpyridin-3-amine |

| 2-Bromo-5-nitropyridine |

| 3-Halo-2-aminopyridines |

| 2-(Benzylthio)-5-methyl-3-nitropyridine |

| 5-Nitro-2-pyridone |

| 2,3-Dimethyl-1,3-butadiene |

| Ethyl isocyanoacetate |

| 2-Methyl-3-nitropyridine (B124571) |

| 2-Styryl-3-nitropyridine |

| Pyridine-2-carboxylic acid |

Spectroscopic Characterization Methodologies and Structural Elucidation

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and understanding the vibrational modes of the title compound.

The acquisition of high-quality vibrational spectra relies on standardized experimental procedures. For FT-IR analysis, the spectrum is typically recorded using a spectrometer with a resolution of 2 cm⁻¹ over a wavenumber range of 4000–400 cm⁻¹. nih.gov The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the compound is ground with KBr powder and pressed into a thin disc.

For FT-Raman spectroscopy, a system equipped with a near-infrared laser, such as an Nd:YAG laser operating at 1064 nm, is commonly employed to minimize fluorescence. mdpi.com The spectrum is recorded from a powdered sample of the compound, and data is collected over a similar spectral range to FT-IR, often from 4000 to 100 cm⁻¹. mdpi.com

The vibrational spectrum of 5-Methyl-3-nitropyridine-2-carbaldehyde is complex, with contributions from the pyridine (B92270) ring, methyl group, nitro group, and carbaldehyde group. The assignment of these vibrational modes is based on theoretical calculations and comparison with data from structurally related molecules, such as other nitropyridine derivatives. researchgate.netresearchgate.net

Key vibrational frequencies are associated with specific functional groups. The nitro group (NO₂) typically exhibits strong asymmetric and symmetric stretching vibrations. The carbaldehyde group (CHO) is characterized by a strong C=O stretching band and C-H stretching and bending vibrations. The pyridine ring has a series of characteristic stretching and bending modes, which are influenced by the substituents. The methyl group (-CH₃) also shows characteristic stretching and bending vibrations.

A theoretical assignment of the principal vibrational modes for this compound is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretching | Nitro (NO₂) | 1530 - 1560 |

| Symmetric Stretching | Nitro (NO₂) | 1345 - 1365 |

| Stretching | Carbonyl (C=O) | 1700 - 1720 |

| Stretching | Aldehyde (C-H) | 2820 - 2850, 2720 - 2750 |

| In-plane Bending | Aldehyde (C-H) | 1385 - 1405 |

| Ring Stretching | Pyridine | 1570 - 1610, 1450 - 1500 |

| Asymmetric Stretching | Methyl (CH₃) | ~2960 |

| Symmetric Stretching | Methyl (CH₃) | ~2870 |

| Asymmetric Bending | Methyl (CH₃) | ~1450 |

| Symmetric Bending | Methyl (CH₃) | ~1375 |

Note: These are estimated values based on typical ranges for these functional groups and data from analogous compounds.

The molecular structure of this compound allows for various intermolecular interactions, which play a crucial role in its solid-state packing. The nitro group is a strong hydrogen bond acceptor, and the aldehyde oxygen can also participate in hydrogen bonding. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the chemical environment of protons within the molecule.

The ¹H NMR spectrum provides information on the number of chemically distinct protons and their local environments. For this compound, distinct signals are expected for the aldehyde proton, the two aromatic protons on the pyridine ring, and the three protons of the methyl group.

The chemical shifts (δ) are influenced by the electronic effects of the substituents. The aldehyde proton is expected to be the most deshielded, appearing at a high chemical shift value due to the strong electron-withdrawing nature of the carbonyl group. The protons on the pyridine ring will be influenced by the positions of the nitro, methyl, and carbaldehyde groups. The methyl group protons will appear as a singlet in the upfield region of the spectrum. rsc.orgmdpi.comresearchgate.net

The predicted ¹H NMR chemical shifts for this compound are summarized in the table below.

| Proton | Multiplicity | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | Singlet | 9.9 - 10.2 |

| Pyridine Ring (H-4) | Singlet | 8.8 - 9.1 |

| Pyridine Ring (H-6) | Singlet | 8.5 - 8.8 |

| Methyl (-CH₃) | Singlet | 2.5 - 2.8 |

Note: These are estimated values based on analogous compounds and general chemical shift principles.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their hybridization and chemical environment. organicchemistrydata.org For this compound, seven distinct carbon signals are expected.

The carbonyl carbon of the aldehyde group will be the most downfield signal. The carbons of the pyridine ring will have chemical shifts determined by the attached functional groups, with carbons bonded to the electron-withdrawing nitro group and the nitrogen atom being significantly deshielded. nih.govdntb.gov.ua The methyl carbon will appear at the most upfield position.

The predicted ¹³C NMR chemical shifts are presented in the following table.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 188 - 192 |

| Pyridine Ring (C-2) | 150 - 154 |

| Pyridine Ring (C-3) | 145 - 149 |

| Pyridine Ring (C-4) | 135 - 139 |

| Pyridine Ring (C-5) | 148 - 152 |

| Pyridine Ring (C-6) | 120 - 124 |

| Methyl (-CH₃) | 18 - 22 |

Note: These are estimated values based on analogous compounds and general chemical shift principles.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence

Ultraviolet-visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of this compound is characterized by absorption bands arising from electronic transitions involving its chromophoric groups: the pyridine ring, the nitro group (NO₂), and the carbaldehyde group (CHO). The principal transitions expected are:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are associated with the conjugated π-system of the nitropyridine ring and are typically observed as strong absorption bands.

n → π* Transitions: These lower-energy transitions occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups or the nitrogen of the pyridine ring, is promoted to a π* antibonding orbital. youtube.com These transitions are symmetry-forbidden and thus result in weaker absorption bands.

The absorption edge in the UV-Vis spectrum can be used to estimate the optical band gap of the material, which is a critical parameter for understanding its electronic and photonic properties. researchgate.net The relationship between the absorption coefficient (α) and the photon energy (hν) can be analyzed using a Tauc plot to distinguish between direct and indirect band gap transitions. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Molar Absorptivity (ε) |

|---|---|---|

| π → π* | Nitropyridine Ring, Carbonyl Group | High (>10,000 L mol⁻¹ cm⁻¹) |

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.

For this compound, the following effects are anticipated:

The n → π* transitions are expected to exhibit a hypsochromic (blue) shift as solvent polarity increases. Polar solvents can stabilize the non-bonding orbitals of the ground state through hydrogen bonding or dipole-dipole interactions, increasing the energy required for the transition. youtube.comresearchgate.net

The π → π* transitions typically show a bathochromic (red) shift with increasing solvent polarity. The excited state is often more polar than the ground state in these transitions, and thus it is stabilized to a greater extent by polar solvents, lowering the transition energy. The presence of strong electron-donating and electron-withdrawing groups can lead to significant solvatochromic behavior. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound (Molecular Formula: C₇H₆N₂O₃, Molecular Weight: 166.14 g/mol ), electron ionization (EI) would produce a molecular ion peak (M⁺) at m/z = 166.

The fragmentation of this molecular ion is dictated by the relative stability of the resulting fragments and neutral losses. Key fragmentation pathways for aldehydes and nitroaromatic compounds include:

Loss of a hydrogen radical from the aldehyde group to give a stable acylium ion at m/z = 165 ([M-H]⁺). libretexts.org

Loss of the formyl radical (CHO) to produce a peak at m/z = 137 ([M-29]⁺). libretexts.org

Loss of the nitro group (NO₂) resulting in a fragment at m/z = 120 ([M-46]⁺). researchgate.net

Cleavage of nitric oxide (NO) followed by carbon monoxide (CO), a common pathway for nitroaromatics.

The stability of carbocations formed during fragmentation influences the intensity of the corresponding peaks. chemguide.co.uk

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 166 | [C₇H₆N₂O₃]⁺ | (Molecular Ion) |

| 165 | [C₇H₅N₂O₃]⁺ | H |

| 137 | [C₆H₅N₂O]⁺ | CHO |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, data for the structurally analogous compound 2-Chloro-5-methyl-3-nitropyridine (B188117) offers valuable insight. nih.gov The analysis of this related compound revealed it crystallizes in the orthorhombic system with the space group Pna2₁. nih.gov

Crystal System: The orthorhombic system is defined by a unit cell with three unequal axes (a ≠ b ≠ c) that are all perpendicular to each other (α = β = γ = 90°). webmineral.com

Space Group: The space group Pna2₁ describes the symmetry elements present within the unit cell. nih.govucl.ac.uk This particular space group indicates the presence of glide planes ('n' and 'a') and a screw axis ('2₁'), which dictate how molecules are arranged relative to one another in the crystal lattice. nist.gov The determination of the space group is fundamental to solving the crystal structure and understanding intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing. nih.gov

Table 3: Crystallographic Data for the Related Compound 2-Chloro-5-methyl-3-nitropyridine nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClN₂O₂ |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 21.435 |

| b (Å) | 8.151 |

| c (Å) | 8.494 |

Information regarding the crystallographic structure of this compound is not available in published scientific literature.

Extensive searches for crystallographic data, including unit cell parameters, molecular conformation, supramolecular assemblies, and crystal packing motifs specifically for the chemical compound "this compound," have yielded no specific results.

While research exists on structurally related pyridine derivatives, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile researchgate.net, this information is not directly applicable to the target compound. The principles of scientific accuracy preclude the extrapolation of crystallographic data from one distinct molecule to another, as even minor structural changes can significantly alter crystal packing and molecular conformation.

Therefore, the detailed analysis of the crystal structure of this compound, as requested in the outline, cannot be provided at this time due to the absence of primary crystallographic studies in the public domain.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in modeling the electronic structure of 5-Methyl-3-nitropyridine-2-carbaldehyde. By approximating the electron density of the molecule, various properties can be determined. A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to achieve reliable results for geometry and energy calculations. nih.gov

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface. The presence of the aldehyde and nitro groups, along with the methyl group on the pyridine (B92270) ring, can lead to different spatial arrangements or conformers.

Computational scans of the potential energy surface, by systematically rotating the rotatable bonds (such as the C-C bond of the carbaldehyde group and the C-N bond of the nitro group), help in mapping the conformational landscape. This analysis identifies the global minimum energy conformer, which is the most stable and thus the most populated conformation at equilibrium, as well as any other low-energy local minima. For similar pyridine derivatives, it has been observed that the planarity of the molecule is often distorted due to steric hindrance between adjacent substituent groups. semanticscholar.org

Table 1: Representative Optimized Geometrical Parameters for a Pyridine Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-C (ring) | 1.39 | C-C-C | 120 | C-C-C-C | 0 | | C-N (ring) | 1.37 | C-N-C | 118 | C-N-C-C | 0 | | C-CHO | 1.48 | C-C-H | 121 | O-C-C-N | 180 | | C=O | 1.22 | C-C=O | 124 | | | | C-NO2 | 1.49 | O-N-O | 125 | | | | C-CH3 | 1.51 | | | | |

Note: This table contains representative data for a substituted pyridine ring and may not reflect the exact values for this compound.

Once the optimized geometry is obtained, DFT can be used to predict various spectroscopic properties.

Vibrational Frequencies: The calculation of vibrational frequencies simulates the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration. These theoretical spectra are valuable for interpreting experimental data and for the assignment of vibrational bands to specific functional groups. For pyridine derivatives, characteristic stretching vibrations for the C=O of the aldehyde, the N-O of the nitro group, and the C-H of the methyl group are expected to be prominent. materialsciencejournal.org

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (typically for ¹H and ¹³C nuclei) can aid in the assignment of experimental NMR spectra. The chemical shifts are highly sensitive to the electronic environment of each nucleus.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis) of the molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These transitions often involve the promotion of an electron from a high-energy occupied molecular orbital to a low-energy unoccupied molecular orbital.

Table 2: Predicted Spectroscopic Data for a Substituted Nitropyridine

| Spectroscopic Parameter | Predicted Value |

|---|---|

| C=O Vibrational Frequency | ~1700 cm⁻¹ |

| NO₂ Symmetric Stretch | ~1350 cm⁻¹ |

| ¹³C NMR (CHO) | ~190 ppm |

| ¹H NMR (CHO) | ~10 ppm |

Note: These are typical predicted values for a molecule with similar functional groups and are for illustrative purposes.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the electronic properties and reactivity of a molecule. nih.gov

HOMO-LUMO Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. scirp.org For this compound, the presence of the electron-withdrawing nitro and carbaldehyde groups is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap.

Molecular Orbitals: The visualization of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance. In many aromatic systems, the HOMO and LUMO are π-type orbitals distributed over the ring system. For this particular molecule, the HOMO is likely to have significant contributions from the pyridine ring and the methyl group, while the LUMO is expected to be localized more on the nitro and carbaldehyde groups due to their electron-withdrawing nature.

Table 3: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

Note: These values are illustrative and representative of a substituted nitropyridine.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of different electrostatic potential.

MEP Mapping: The MEP map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, the oxygen atoms of the nitro and carbaldehyde groups are expected to be regions of high negative potential, while the hydrogen atoms and the region around the pyridine nitrogen may exhibit positive potential. wolfram.com

Quantum Chemical Descriptors for Reactivity Prediction

Beyond the HOMO-LUMO analysis, more sophisticated quantum chemical descriptors can be calculated to provide a more detailed picture of a molecule's reactivity.

Fukui functions are used to describe the reactivity of different sites within a molecule. tandfonline.com They indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

Fukui Functions: The condensed Fukui function provides a value for each atom in the molecule, indicating its susceptibility to nucleophilic attack (f+), electrophilic attack (f-), or radical attack (f0). A higher value of the Fukui function for a particular atom suggests that it is more reactive towards the corresponding type of attack. For this compound, the carbon atom of the carbaldehyde group is expected to have a high f+ value, making it a likely site for nucleophilic attack. The oxygen atoms of the nitro group would likely show high f- values, indicating their susceptibility to electrophilic attack.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the framework of Density Functional Theory (DFT), are crucial for understanding the chemical reactivity and stability of a molecular system without detailing specific reaction pathways. hakon-art.comnih.gov These descriptors, including chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trmdpi.com

Hardness (η) signifies the resistance to change in the electron distribution of a molecule; a harder molecule is generally less reactive. mdpi.com Softness (S), the reciprocal of hardness, indicates a molecule's polarizability. dergipark.org.tr The electrophilicity index (ω) measures the stabilization in energy when a system acquires additional electronic charge from the environment, with higher values indicating a good electrophile. hakon-art.com

These parameters are invaluable for rationalizing the reactivity patterns of molecular systems. hakon-art.com For pyridine derivatives, these descriptors help predict their relative stability and reactivity. For instance, calculations on 2-Amino-3-bromo-5-nitropyridine, a structurally related compound, show a low softness value and a high electrophilicity index, which can be correlated with its biological activity. nih.gov

| Descriptor | Symbol | Formula | Calculated Value (eV) for 2-Amino-3-bromo-5-nitropyridine |

|---|---|---|---|

| Hardness | η | (I - A) / 2 | 2.090 |

| Softness | S | 1 / (2η) | 0.239 |

| Electrophilicity Index | ω | μ² / (2η) | 5.905 |

Data sourced from theoretical calculations on 2-Amino-3-bromo-5-nitropyridine nih.gov. These values for a related molecule illustrate the application of global reactivity descriptors.

Non-Linear Optical (NLO) Property Theoretical Studies

Organic molecules with non-linear optical (NLO) properties are of significant interest for their potential applications in modern technologies like optical data storage and telecommunications. nih.gov These properties arise from the interaction of intense electromagnetic fields with materials, leading to changes in the light's frequency, phase, or other characteristics. nih.gov Theoretical studies, primarily using DFT, are instrumental in predicting and understanding the NLO behavior of molecules like this compound. journaleras.com

Calculation of Polarizability and First-Order Hyperpolarizability

The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first-order hyperpolarizability (β). These properties can be theoretically computed using quantum chemical methods. researchgate.net A high β value is a key indicator of a promising NLO material. nih.gov

For pyridine derivatives, theoretical calculations have shown significant NLO potential. For example, the first-order hyperpolarizability of 5-bromo-3-nitropyridine-2-carbonitrile, a compound structurally analogous to this compound, was calculated to be 4.5553 x 10⁻³⁰ esu, which is approximately five times greater than that of the standard NLO material, Urea. researchgate.net Similarly, 2-Amino-3-bromo-5-nitropyridine was found to have a computed β value of 7.428 x 10⁻³⁰ esu, further suggesting that the substituted pyridine scaffold is a good candidate for NLO materials. nih.gov

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10⁻²³ esu) | First-Order Hyperpolarizability (β) (x 10⁻³⁰ esu) |

|---|---|---|---|

| 5-bromo-3-nitropyridine-2-carbonitrile | 2.5550 | 5.3795 | 4.5553 |

| 2-Amino-3-bromo-5-nitropyridine | 1.851 | 1.723 | 7.428 |

| Urea (Reference) | N/A | N/A | ~0.3728 - 0.967 |

Data sourced from DFT calculations nih.govjournaleras.comresearchgate.net. The values demonstrate the significant NLO potential of substituted pyridine rings compared to the standard reference, Urea.

Design Principles for Enhanced NLO Response

The enhancement of NLO properties in organic molecules is often guided by specific design principles. A key strategy involves creating molecules with a π-conjugated system that incorporates both electron-donating groups (donors) and electron-withdrawing groups (acceptors). nih.gov This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for a strong NLO response. nih.gov

The structure of this compound aligns well with these principles. The pyridine ring provides the π-conjugated backbone. The methyl group (-CH₃) acts as an electron-donating group, while the nitro group (-NO₂) and the carbaldehyde group (-CHO) are strong electron-withdrawing groups. The presence of strong electron-attracting groups, such as the nitro group, has been shown to significantly enhance NLO responses in other systems. nih.gov The strategic placement of these donor and acceptor moieties on the pyridine ring is expected to promote ICT and result in significant NLO activity. Tuning NLO responses through systematic changes in molecular composition, such as the substitution of different functional groups, is a common and effective design strategy. researchgate.net

Molecular Docking and Ligand-Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov It is a critical tool in drug design for elucidating binding modes and predicting the affinity of a compound for a specific biological target. nih.gov

Computational Protocols for In Silico Screening and Binding Mode Elucidation

In silico screening via molecular docking involves a series of well-defined steps. The protocol typically begins with the preparation of both the ligand (e.g., this compound) and the target protein. This involves generating 3D structures, assigning correct protonation states, and minimizing energies.

The docking simulation is then performed using specialized software, which explores various possible conformations of the ligand within the active site of the protein. These programs use scoring functions to rank the different poses based on their predicted binding affinity. Following the initial docking, more advanced techniques such as molecular dynamics (MD) simulations can be employed to validate the stability of the predicted ligand-protein complex and refine the binding mode. mdpi.com This multi-step approach provides a robust platform for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov

Analysis of Predicted Binding Energies and Intermolecular Interactions

The output of a molecular docking study is analyzed to understand the ligand's binding affinity and the nature of its interactions with the protein's active site. The binding energy, typically expressed in kcal/mol, provides a quantitative estimate of the binding affinity; a more negative value indicates a stronger interaction. nih.gov

For example, docking studies on related pyridine derivatives have yielded specific binding energies against various protein targets. A study on 2-Amino 5-Methyl Pyridine reported a binding energy of -3.32 kcal/mol, while 2-Amino-3-bromo-5-nitropyridine was docked into the active site of the protein 5FCT (a Dihydrofolate synthase inhibitor) with a minimum binding energy of -5.9 kcal/mol. nih.govresearchgate.net

Beyond the binding score, analysis focuses on identifying key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic interactions, which stabilize the ligand-protein complex. nih.gov Visualizing these interactions helps to elucidate the binding mode and provides a rational basis for the design of more potent and selective analogues. nih.gov

| Compound | Protein Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| 2-Amino 5-Methyl Pyridine | Not Specified | -3.32 |

| 2-Amino-3-bromo-5-nitropyridine | Dihydrofolate synthase inhibitor (5FCT) | -5.9 |

| Thiophenyl Thiazolyl-Pyridine Hybrids | EGFR Tyrosine Kinase | -21.98 (for Erlotinib reference) |

Future Directions and Emerging Research Avenues

Development of Green and Sustainable Synthetic Routes

Traditional synthetic routes for nitroaromatic compounds can involve harsh conditions and environmentally challenging reagents. The future development of synthetic methodologies for 5-Methyl-3-nitropyridine-2-carbaldehyde will likely prioritize green chemistry principles, focusing on minimizing waste, reducing energy consumption, and utilizing safer reagents.

One promising approach is the use of three-component ring transformations (TCRT), which can construct complex nitropyridine cores from simpler starting materials in a single step. nih.gov For instance, methods using a dinitropyridone as a synthetic equivalent of unstable nitromalonaldehyde, reacted with a ketone and an ammonia (B1221849) source, can yield functionalized nitropyridines under relatively mild conditions. nih.gov Adapting such a strategy could provide a more atom-economical and efficient route to the 5-Methyl-3-nitropyridine backbone.

Further research may focus on catalytic systems that avoid stoichiometric, harsh reagents. This includes exploring milder reaction conditions for condensation reactions involving the methyl group, which are significantly enhanced by the presence of nitro groups. mdpi.com The development of solid acid catalysts or biocatalytic methods for nitration and oxidation steps could also represent a significant leap forward in the sustainable production of this and other nitropyridine derivatives.

Table 1: Potential Green Chemistry Approaches for Nitropyridine Synthesis

| Green Chemistry Principle | Potential Application to this compound Synthesis |

|---|---|

| Atom Economy | Employing multicomponent reactions, such as three-component ring transformations, to incorporate a majority of reactant atoms into the final product. nih.gov |

| Use of Catalysis | Developing catalytic nitration and oxidation processes to replace stoichiometric reagents, enhancing efficiency and reducing waste. |

| Safer Solvents & Auxiliaries | Investigating the use of benign solvents like water, or solvent-free conditions for key synthetic steps. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. mdpi.com |

Exploitation in Advanced Functional Materials and Nanotechnology

The distinct electronic properties and functional groups of this compound make it an intriguing candidate for incorporation into advanced materials. The pyridine (B92270) nitrogen atom and the oxygen atoms of the nitro and aldehyde groups can act as coordination sites for metal ions, suggesting its potential as a building block for metal-organic frameworks (MOFs). sciopen.com

The emergence of framework materials like MOFs offers new opportunities for designing advanced photocatalysts. sciopen.com By integrating a nitropyridine scaffold like this compound, it may be possible to create MOFs with tailored electronic properties for applications in photocatalysis or chemical sensing. The aldehyde group provides a reactive handle for post-synthetic modification, allowing for the covalent grafting of other functional molecules onto the framework.

In nanotechnology, this compound could be used to functionalize nanoparticles, imparting specific recognition or electronic properties. Its derivatives could also be explored as components of organic light-emitting diodes (OLEDs) or nonlinear optical materials, where the push-pull nature of the substituted pyridine ring is often a desirable feature.

Integration of Machine Learning in Predictive Chemistry for Nitropyridines

For a molecule like this compound, machine learning could be applied in several ways:

Reaction Outcome Prediction : An ML model could predict the most likely product when the compound is subjected to a novel set of reagents, saving significant experimental time and resources. cam.ac.uk

Retrosynthesis Planning : Algorithms can suggest optimal synthetic routes to the target molecule or its derivatives, navigating the complex landscape of possible chemical reactions.

Property Prediction : ML can be used to develop models that predict physical, chemical, or even biological properties based on molecular structure, accelerating the discovery of new functional molecules. Hybrid models combining ML with quantum mechanical calculations (e.g., DFT) have shown promise in accurately predicting reaction activation energies. nih.gov

The development of predictive models specific to nitropyridine chemistry would allow researchers to computationally screen for the most promising synthetic strategies and derivatives of this compound for specific applications before entering the lab. researchgate.net

Table 2: Machine Learning Applications in Chemistry for Nitropyridine Research

| ML Task | Description | Potential Impact on this compound |

|---|---|---|

| Reaction Deployment | Predicting the success of a known reaction on a new substrate. nih.gov | Identify which known chemical transformations are likely to work on the nitropyridine scaffold. |

| Reaction Development | Accelerating the optimization of an existing chemical process. nih.gov | Optimize reaction conditions (e.g., temperature, catalyst, solvent) for the synthesis of derivatives. |

| Reaction Discovery | Elucidating reaction mechanisms or discovering new synthetic methods. rsc.org | Propose novel, high-yield synthetic routes or uncover unexpected reactivity. |

| Property Prediction | Forecasting physical, chemical, or biological properties from structure. researchgate.net | Screen virtual libraries of derivatives for desired material or biological activities. |

Rational Design of Novel Catalytic Systems Utilizing Nitropyridine Scaffolds

The rational design of catalysts is a central goal in modern chemistry, aiming to create highly efficient and selective catalysts based on a deep understanding of structure-activity relationships. rsc.orgrsc.org The this compound scaffold possesses features that make it an attractive ligand for new catalytic systems.

The pyridine nitrogen can serve as a metal-binding site, while the electronic properties of the ligand can be finely tuned by the electron-withdrawing nitro group and the methyl group. This allows for the modulation of the electronic environment of a coordinated metal center, which in turn influences its catalytic activity and selectivity. The aldehyde group can be used to anchor the ligand to a solid support or to build more complex, multidentate ligand structures.

Future research could focus on designing catalysts where this nitropyridine scaffold is part of an allosteric system, in which the catalyst's activity can be switched on or off by an external stimulus. nih.gov Such switchable catalysts have applications in controlling reaction progress and developing biomimetic cascade reactions. nih.gov

Cross-Disciplinary Research at the Interface of Organic Chemistry and Computational Science

The future of chemical research lies in the integration of different scientific disciplines. frontiersin.orgsmu.edu The study of this compound is poised to benefit immensely from the synergy between experimental organic chemistry and computational science. lancs.ac.uk

Computational chemistry provides powerful tools to understand and predict molecular behavior. For instance:

Quantum Mechanical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate molecular geometries, reaction energies, and transition state structures, providing deep insight into the reaction mechanisms of this compound.

Molecular Dynamics (MD) Simulations : MD can simulate the behavior of the molecule in different environments, such as in solution or within a material matrix, which is crucial for designing functional materials.

Spectroscopic Prediction : Computational methods can predict spectroscopic data (e.g., NMR, IR), aiding in the characterization of new derivatives.

This cross-disciplinary approach allows for a "design-build-test-learn" cycle where computational models guide experimental work, and experimental results are used to refine the models. This synergy accelerates the pace of discovery and enables the tackling of complex challenges that are beyond the scope of a single discipline. lancs.ac.uk

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| 1-Methyl-3,5-dinitro-2-pyridone |

| 2-methyl-3,5-dinitropyridine (B14619359) |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 5-methyl-3-nitropyridine-2-carbaldehyde, and what are critical reaction parameters?

Answer:

The synthesis typically involves nitration and formylation steps on a pyridine backbone. For example, nitration of 5-methylpyridine derivatives under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) followed by formylation via Vilsmeier-Haack reaction (POCl₃/DMF) is a standard approach. Key considerations include:

- Temperature control to avoid over-nitration or decomposition.

- Protecting group strategies for the aldehyde functionality during nitration .

- Purification via column chromatography or recrystallization to isolate the product from regioisomers .

Advanced: How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

Answer:

DFT calculations (e.g., B3LYP/6-311++G(d,p)) are used to model the compound’s structure, vibrational frequencies, and frontier molecular orbitals. Critical steps include:

- Exchange-correlation functional selection : Hybrid functionals like B3LYP improve accuracy for nitro-group electron-withdrawing effects .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation in solvents like DMSO or chloroform.

- Validation against experimental data (e.g., XRD bond lengths or IR spectra) to resolve discrepancies .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (classified as irritant ).

- Ventilation : Use fume hoods to avoid inhalation of nitro-group decomposition products (e.g., NOₓ).

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced: How can contradictory crystallographic data for this compound be resolved using SHELX software?

Answer:

Contradictions in unit cell parameters or disorder modeling can be addressed via:

- Twinned data refinement : SHELXL’s TWIN/BASF commands to model pseudo-symmetry .

- Hydrogen bonding analysis : Restraints on thermal displacement parameters (ISOR/DFIX) for nitro and aldehyde groups.

- Validation tools (e.g., PLATON) to check for missed symmetry or overfitting .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what challenges arise?

Answer:

- ¹H/¹³C NMR : Nitro groups deshield adjacent protons, causing splitting (e.g., J = 8–10 Hz for H-4 and H-6). Use DMSO-d₆ to stabilize the aldehyde proton.

- IR Spectroscopy : Strong C=O stretch (~1680 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺, but nitro groups may cause fragmentation .

Advanced: How can synthetic yield discrepancies between batch reactions be systematically investigated?

Answer:

- DOE (Design of Experiments) : Vary catalysts (e.g., FeCl₃ vs. H₂SO₄) and stoichiometry to identify critical factors .

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediates/byproducts.

- Scale-up effects : Assess heat/mass transfer limitations using microreactors vs. batch reactors .

Advanced: What strategies mitigate nitro-group instability during derivatization of this compound?

Answer:

- Reductive conditions : Catalytic hydrogenation (Pd/C, H₂) to convert nitro to amine before functionalization.

- Protecting groups : Acetyl or Boc protection of the aldehyde to prevent side reactions during nitration .

- Low-temperature reactions : Perform alkylation/arylation at –20°C to minimize decomposition .

Basic: How are computational and experimental dipole moments compared to validate the compound’s electronic structure?

Answer:

- DFT-derived dipole moments : Calculate using Gaussian 16 with solvent corrections.

- Experimental measurement : Dielectric constant analysis in non-polar solvents (e.g., benzene).

- Discrepancies >10% suggest errors in charge distribution modeling or solvent effects .

Advanced: What role does the nitro group play in modulating the compound’s reactivity in cross-coupling reactions?

Answer:

- Electron-withdrawing effect : Activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at C-2 or C-4 positions.

- Steric hindrance : The nitro group at C-3 may impede Pd-catalyzed couplings (e.g., Suzuki), requiring bulky ligands (e.g., XPhos) .

Basic: How is purity assessed for this compound, and what impurities are typical?

Answer:

- HPLC : C18 column with UV detection at 254 nm; monitor for regioisomers (e.g., 3-nitro-5-methylpyridine-4-carbaldehyde).

- TLC : Silica gel with ethyl acetate/hexane (1:3); Rf ~0.4 for the target compound.

- Common impurities include unreacted starting materials and nitration byproducts (e.g., dinitro derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.